3-(Difluoromethyl)-2-methylpyridine 3-(Difluoromethyl)-2-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14410142
InChI: InChI=1S/C7H7F2N/c1-5-6(7(8)9)3-2-4-10-5/h2-4,7H,1H3
SMILES:
Molecular Formula: C7H7F2N
Molecular Weight: 143.13 g/mol

3-(Difluoromethyl)-2-methylpyridine

CAS No.:

VCID: VC14410142

Molecular Formula: C7H7F2N

Molecular Weight: 143.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-2-methylpyridine -

Description

3-(Difluoromethyl)-2-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by a pyridine ring with a difluoromethyl group at the 3-position and a methyl group at the 2-position. The presence of the difluoromethyl group imparts unique chemical and biological properties to this compound, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals.

Synthesis Methods

The synthesis of 3-(difluoromethyl)-2-methylpyridine typically involves the introduction of the difluoromethyl group onto the pyridine ring. Various methods have been developed, including transition metal-free approaches that utilize readily available reagents. For example, a novel method involves using difluoromethylation reagents under optimized conditions to achieve high conversion yields .

Biological Activity and Applications

3-(Difluoromethyl)-2-methylpyridine has potential applications in pharmaceuticals and agrochemicals due to its unique biological activity. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound's binding affinity to enzymes and receptors. This property is crucial in drug design, particularly for developing compounds that target specific biological pathways.

Metabolic Stability and Bioavailability

Fluorinated compounds, including those with difluoromethyl groups, often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This characteristic enhances their potential as pharmaceutical agents.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(difluoromethyl)-2-methylpyridine, each with unique properties based on their substitution patterns.

Compound NameStructural FeaturesUnique Properties
6-Chloro-3-(difluoromethyl)-2-methylpyridineChlorine at 6-position, difluoromethyl at 3-positionExhibits antimicrobial and antifungal properties, acts as a cytochrome P450 inhibitor
3-(Difluoromethyl)-6-fluoro-2-methylpyridineFluorine at 6-position, difluoromethyl at 3-positionEnhanced hydrogen bonding capabilities due to fluorine substituents
5-Chloro-2-(difluoromethyl)pyridineChlorine at 5-position, difluoromethyl at 2-positionDifferent biological activity profiles compared to other pyridines

Research Findings and Future Directions

Research on 3-(difluoromethyl)-2-methylpyridine is ongoing, with a focus on its potential applications in medicinal chemistry. The compound's unique electronic properties and biological activity make it an attractive candidate for further investigation. Future studies should aim to explore its interactions with biological systems in more detail, assessing its safety and efficacy as a pharmaceutical agent.

Product Name 3-(Difluoromethyl)-2-methylpyridine
Molecular Formula C7H7F2N
Molecular Weight 143.13 g/mol
IUPAC Name 3-(difluoromethyl)-2-methylpyridine
Standard InChI InChI=1S/C7H7F2N/c1-5-6(7(8)9)3-2-4-10-5/h2-4,7H,1H3
Standard InChIKey BZUGYWBCHVCSCL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=N1)C(F)F
PubChem Compound 18629366
Last Modified Nov 22 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator